
(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate
Übersicht
Beschreibung
“(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate” is a phenylalanine analog . It has been demonstrated to be useful in the treatment of a variety of disorders, including excessive daytime sleepiness, cataplexy, narcolepsy, fatigue, depression, bipolar disorder, fibromyalgia, and others .
Synthesis Analysis
The synthesis of carbamates, such as “this compound”, can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG) . The reaction involves the capture of CO2 by amines . An efficient synthesis of aryl carbamates was achieved by introducing alcohols into the reaction of palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate .Chemical Reactions Analysis
The formation of carbamates involves the capture of CO2 by amines . This reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .Wissenschaftliche Forschungsanwendungen
Environmental Presence and Impact
Research on synthetic phenolic antioxidants, which include compounds structurally related to carbamates, highlights their widespread use in industrial products to retard oxidation. These compounds, including derivatives of tert-butylphenol, have been detected in various environmental matrices such as indoor dust, air particulates, and water bodies. Studies suggest potential hepatic toxicity and endocrine-disrupting effects, raising concerns about environmental and human health impacts (Runzeng Liu & S. Mabury, 2020).
Degradation and Environmental Fate
The degradation and environmental fate of carbamates, such as Chlorpropham (CIPC), have been extensively studied. CIPC is a carbamate pesticide known for its use in agriculture and post-harvest treatments. Research reveals varied degradation rates through processes like hydrolysis and photolysis, impacting its environmental persistence and the formation of potentially toxic breakdown products (Margaret J. Smith & G. Bucher, 2012).
Synthetic Approaches and Applications
Studies on the synthesis of carbamates focus on non-phosgene methods to create N-substituted carbamates, highlighting environmentally benign alternatives using carbon dioxide (CO2) and other carbonyl reagents. These advancements offer safer, greener synthetic routes for producing carbamates, with implications for pharmaceuticals, agrochemicals, and materials science (Shang Jianpen, 2014).
Neuroprotective Research and Applications
Research into neuroprotective agents, such as alpha-phenyl-tert-butyl-nitrone (PBN), provides insight into the potential therapeutic applications of related carbamate structures. PBN has shown efficacy in inhibiting neuro-inflammatory processes, suggesting a mechanism involving the inhibition of signal transduction related to pro-inflammatory cytokines. This research may inform the development of novel treatments for neurodegenerative diseases (R. Floyd, K. Hensley, & G. Bing, 2000).
Wirkmechanismus
Target of Action
Carbamate-bearing molecules are known to play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents and are often designed to make specific drug-target interactions through their carbamate moiety .
Mode of Action
The carbamate functionality in (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is related to amide-ester hybrid features and generally displays very good chemical and proteolytic stabilities . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Pharmacokinetics
Carbamates are known to have good chemical stability and the ability to permeate cell membranes, which can influence their bioavailability .
Result of Action
Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors, which can lead to changes in cellular function .
Action Environment
The chemical stability of carbamates suggests that they may be relatively stable under a variety of environmental conditions .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-2-amino-3-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVSLLRGGNVROC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[(2R)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B574735.png)

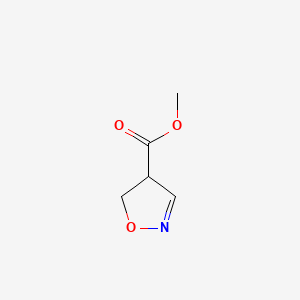
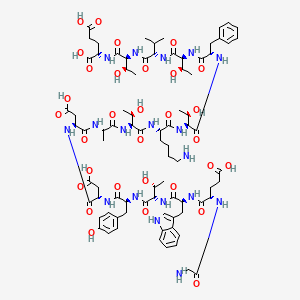
![5,6-Difluorobicyclo[2.2.1]Hept-2-Yl Acetate](/img/structure/B574744.png)
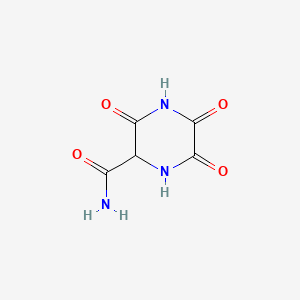
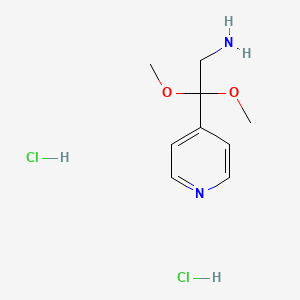
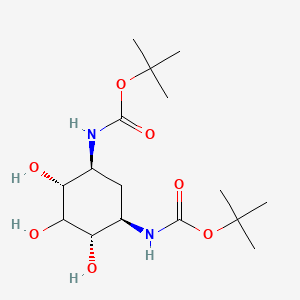
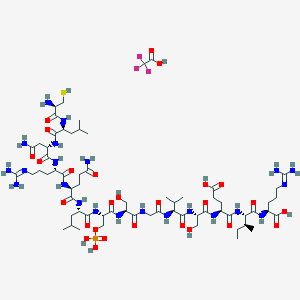
![(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B574757.png)
